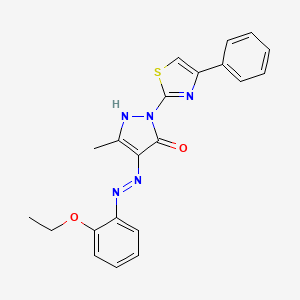

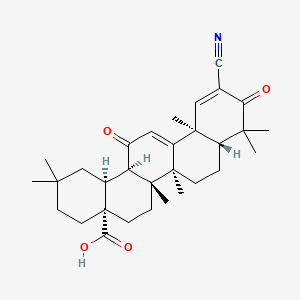

1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-

Overview

Description

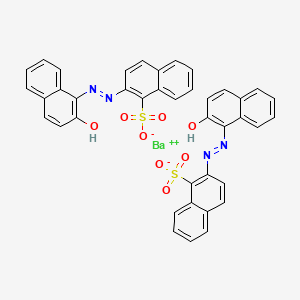

Molecular Structure Analysis

The molecular formula of this compound is C19H18O2 . The InChI key is CVIRWLJKDBYYOG-MJGOQNOKSA-N . The SMILES string representation is C=C1C [C@@] (CC2=CC3=C (C=C2)C=CC=C3) (C (OC4)=O) [C@]4 ( [H])C1 .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The compound should be stored at 2-8°C .Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemistry , specifically Catalysis and Metathesis Reactions .

Summary of the Application

Furan-containing compounds, such as the one you mentioned, are used in the synthesis of new ruthenium complexes. These complexes are highly active in a variety of metathesis reactions .

Methods of Application

Two new ruthenium complexes with chelating-ether benzylidene ligands bearing a furan moiety were synthesized and characterized, including X-ray crystallography. They initiated fast, also at 0 °C, and were found to be highly active in a variety of ring-closing, ene-yne, and cross-metathesis reactions .

Results or Outcomes

These ruthenium complexes were found to be highly active in a variety of metathesis reactions, including an active pharmaceutical ingredient (API) model, which makes them good candidates for the transformation of complex polyfunctional compounds that require mild reaction conditions .

2. Application in Metabolomics

Specific Scientific Field

This application falls under the field of Metabolomics , specifically Profiling of Natural Product Extracts .

Summary of the Application

1H and 13C NMR are used for the quantitative profiling of plant natural products extracts .

Methods of Application

Although 1H NMR is more sensitive, 13C NMR spectra are simpler with less overlapping signals and are less affected by different magnetic field strengths. Various applications of 1H and 13C NMR for the profiling of natural products are described. The use of two-dimensional 1H NMR has been used to overcome problems of spectral overlap .

Results or Outcomes

The standardization of the NMR protocol will make it a more useful tool for the profiling of natural products extracts .

3. Application in Food Science

Specific Scientific Field

This application falls under the field of Food Science .

Summary of the Application

Magnetic Resonance Imaging (MRI), a more advanced approach to NMR technology, provides images of the internal structure without any disruption to the sample and has been commonly used in food science .

Methods of Application

MRI is performed with an NMR instrument equipped with magnetic gradient coils that can spatially gather the data thus creating two-dimensional and three-dimensional images that display areas having different physico-chemical properties (e.g., water content) with different contrasts .

Results or Outcomes

The non-invasive and non-destructive nature coupled with the high discriminative power of LF-NMR and MRI, makes them invaluable tools of analysis for a wide range of applications in food science .

4. Application in Microbiology

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

1H NMR shows great potential for expanded applications in microbiological studies .

Methods of Application

Though 1H NMR shows great potential for expanded applications in microbiological studies, to date applications of proton NMR to microbiological research are not totally standardized .

Results or Outcomes

The state of knowledge about 1H NMR and its current and potential applications in this field are being summarized .

5. Application in Nanotechnology

Specific Scientific Field

This application falls under the field of Nanotechnology .

Summary of the Application

Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

Methods of Application

These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications . The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .

Results or Outcomes

These applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

6. Application in Medical Imaging

Specific Scientific Field

This application falls under the field of Medical Imaging .

Summary of the Application

Magnetic Resonance Imaging (MRI), a more advanced approach to NMR technology, provides the researcher with images of the internal structure without any disruption to the sample and has been commonly used in medical applications in analysis of soft tissue .

Methods of Application

MRI is performed with an NMR instrument equipped with magnetic gradient coils that can spatially gather the data thus creating two-dimensional and three-dimensional images that display areas having different physico-chemical properties (e.g., water content) with different contrasts .

Results or Outcomes

The non-invasive and non-destructive nature coupled with the high discriminative power of LF-NMR and MRI, makes them invaluable tools of analysis for a wide range of applications in medical imaging .

properties

IUPAC Name |

(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIRWLJKDBYYOG-MJGOQNOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)- | |

CAS RN |

232605-26-4 | |

| Record name | BAY-36-7620 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232605264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-36-7620 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P934RSF8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.